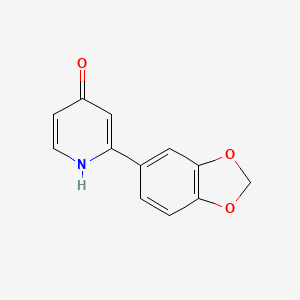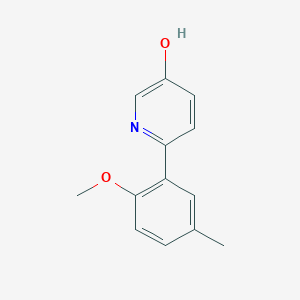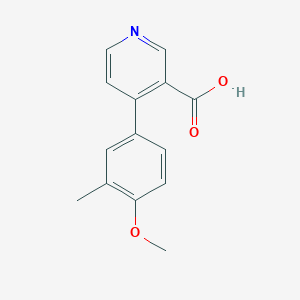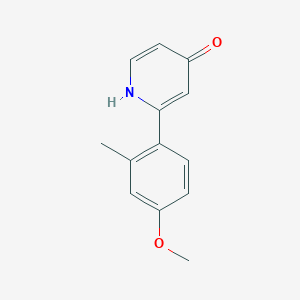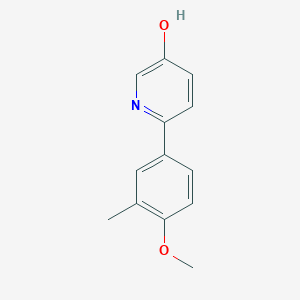
5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, also known as 5-HMP, is a highly versatile chemical compound that has been used in a variety of scientific research applications. 5-HMP is a heterocyclic aromatic compound with a pyridine ring and a phenyl moiety. It is a white, crystalline powder with a melting point of 120-121 °C and a solubility of 0.2 g/L in water. 5-HMP has been studied extensively in the laboratory, and its biochemical and physiological effects have been widely reported.
科学的研究の応用
5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme xanthine oxidase, as a ligand for the binding of metal ions, and as a reagent for the synthesis of other compounds. It has also been used in the study of the mechanism of action of drugs and in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is not fully understood. However, it is believed that the compound binds to metal ions, such as iron and copper, and inhibits their enzymatic activity. It is also believed to bind to proteins and inhibit their activity. Additionally, 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been proposed to act as an antioxidant and to inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% have been widely studied. In laboratory studies, 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been shown to inhibit the growth of certain bacteria and fungi, and to reduce the production of reactive oxygen species. It has also been shown to reduce inflammation and to act as an antioxidant. In animal studies, 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% has been shown to reduce blood pressure, reduce cholesterol levels, and reduce the risk of stroke.
実験室実験の利点と制限
The advantages of using 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% in laboratory experiments include its low cost, its availability, and its ability to bind to metal ions and proteins. Its low cost and availability make it a useful reagent for a variety of experiments. Additionally, its ability to bind to metal ions and proteins makes it useful for studying the mechanism of action of drugs and for synthesizing pharmaceuticals. However, 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% is not water-soluble and can be difficult to work with in aqueous solutions.
将来の方向性
The future of 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% research is promising. Future research could focus on the development of new synthesis methods, the identification of new applications, and the further study of its biochemical and physiological effects. Additionally, further research could focus on the development of new formulations and delivery systems for 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%, and on the development of new methods for its use in laboratory experiments.
合成法
5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% can be synthesized in a laboratory setting by several methods. The most common method is the condensation of 2-amino-5-hydroxy-3-methylpyridine with 4-methoxy-3-methylphenol. This reaction is catalyzed by a base, such as sodium hydroxide, and yields 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95% as the product. Other methods, such as the reaction of 4-methoxy-3-methylphenol with 2-amino-3-methylpyridine, can also be used to synthesize 5-Hydroxy-2-(4-methoxy-3-methylphenyl)pyridine, 95%.
特性
IUPAC Name |
6-(4-methoxy-3-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-10(3-6-13(9)16-2)12-5-4-11(15)8-14-12/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSGCLMEUHDMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692554 |
Source


|
| Record name | 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255636-26-0 |
Source


|
| Record name | 6-(4-Methoxy-3-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








